Comprehensive Technical Guide: Chemical and Physical Profiling of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
Comprehensive Technical Guide: Chemical and Physical Profiling of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently serving as the structural foundation for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents. 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-17-8) is a highly functionalized, densely substituted building block that provides an ideal starting point for constructing complex fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines[1].
As an application scientist, I approach this molecule not merely as a raw material, but as a multi-node reactive system. The strategic placement of the C1-propyl and C3-methyl groups provides lipophilic tuning, while the adjacent C4-nitro and C5-carboxylic acid groups serve as orthogonal reactive handles. Mastering the chemoselective manipulation of these handles is critical for high-yield downstream synthesis.
Physicochemical Profiling
Understanding the physical and chemical properties of this intermediate is essential for optimizing reaction solvents, predicting pharmacokinetic behavior of downstream analogs, and designing purification workflows. The presence of the carboxylic acid and the nitro group gives this molecule a distinct polarity profile, reflected in its Topological Polar Surface Area (TPSA) of 101 Ų[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Strategic Implication |
| IUPAC Name | 3-methyl-4-nitro-1-propylpyrazole-5-carboxylic acid | Standardized nomenclature for regulatory filing. |
| CAS Number | 39658-17-8 | Primary identifier for procurement and safety[1]. |
| Molecular Formula | C8H11N3O4 | Dictates mass spectrometry (MS) parameters. |
| Molecular Weight | 213.19 g/mol | Low MW allows for extensive downstream elaboration[1]. |
| Exact Mass | 213.075 Da | Useful for High-Resolution Mass Spectrometry (HRMS)[1]. |
| XLogP3 | 1.1 | Indicates moderate lipophilicity; soluble in polar aprotic solvents[1]. |
| TPSA | 101 Ų | High polarity due to NO₂ and COOH; dictates reverse-phase HPLC methods[1]. |
Core Reactivity & Mechanistic Pathways
To build complex pharmaceutical architectures, we must sequentially activate and transform the functional groups on the pyrazole core. The logic of the synthesis dictates that we first functionalize the C5-carboxylic acid, followed by the reduction of the C4-nitro group.
Reactivity Node 1: The C5-Carboxylic Acid
The carboxylic acid at the C5 position is sterically hindered by the adjacent C4-nitro group and the C1-propyl chain. Standard coupling reagents (like EDC/HOBt) can sometimes suffer from slow kinetics here. Therefore, conversion to an highly electrophilic acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic N,N-Dimethylformamide (DMF) trigger is the field-proven standard[2].
Reactivity Node 2: The C4-Nitro Group
Once the C5 position is secured (typically as an amide), the C4-nitro group must be reduced to a primary amine. This amine is the critical nucleophile required for subsequent cyclocondensation reactions. Chemoselectivity is paramount here: we must reduce the nitro group without cleaving the newly formed amide or degrading the pyrazole ring.
Synthetic workflow from the nitro-acid precursor to a pyrazolo[4,3-d]pyrimidine scaffold.
Field-Proven Experimental Protocols
The following self-validating protocols are designed to ensure high yield, purity, and reproducibility. Every step is grounded in mechanistic causality.
Protocol 1: Activation of the C5-Carboxylic Acid (Acid Chloride Formation)
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Objective: Convert the stable carboxylic acid into a highly reactive acid chloride.
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Causality: We utilize a catalytic amount of DMF. DMF reacts with the chlorinating agent to generate the Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate is the true active species that attacks the carboxylic acid, driving the reaction forward rapidly at low temperatures and preventing thermal degradation of the heterocycle[2].
Step-by-Step Methodology:
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Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1.0 equivalent of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid in anhydrous dichloromethane (DCM)[2].
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Catalysis: Add 0.05 equivalents of anhydrous DMF.
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Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.5 equivalents of oxalyl chloride (or thionyl chloride) dropwise[2].
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Monitoring: Observe gas evolution (CO₂, CO, and HCl). Allow the mixture to warm to room temperature. The reaction is self-validating: the cloudy suspension will transition into a clear, homogenous solution once the acid chloride is fully formed (typically 1–3 hours)[2].
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Concentration: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the subsequent amidation step.
Protocol 2: Chemoselective Reduction of the C4-Nitro Group
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Objective: Reduce the nitro group to an amine without affecting other functional groups.
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Causality: While Palladium on Carbon (Pd/C) with H₂ gas is common, nitrogen-rich heterocycles can poison transition metal catalysts. Instead, we use a dissolving metal reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl)[3]. The NH₄Cl acts as a mild proton source, buffering the reaction to prevent the highly alkaline conditions that cause side reactions, ensuring strict chemoselectivity.
Step-by-Step Methodology:
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Solvent System: Dissolve the nitro-pyrazole intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water.
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Reagent Addition: Add 5.0 equivalents of fine Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl) to the solution[3].
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Thermal Activation: Heat the vigorously stirred mixture to 60–70 °C. Monitor via Thin Layer Chromatography (TLC). The reduction is typically complete within 2–4 hours.
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Workup (Self-Validating): Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble iron oxide salts[3]. Wash the Celite pad thoroughly with ethyl acetate.
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Isolation: Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure amino-pyrazole.
Step-by-step workflow for the chemoselective reduction of the C4-nitro group.
Handling, Stability, and Storage
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Thermal Stability: As a nitroaromatic compound, it should be kept away from strong heat sources. While stable under standard laboratory conditions, rapid heating in the presence of strong bases or metals should be controlled.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8 °C is recommended for long-term storage to prevent gradual degradation).
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Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents (unless intentionally performing a controlled reduction as described in Protocol 2).
References
To ensure the highest level of scientific integrity and trustworthiness, the methodologies and data points discussed in this whitepaper are grounded in the following authoritative sources:
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 22281677, 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid". PubChem. URL:[Link]
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ResearchGate Community. "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate Scientific Discussions. URL:[Link]
